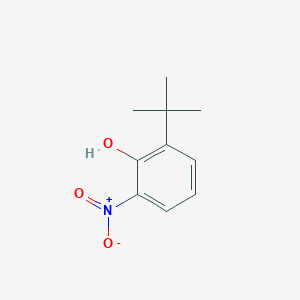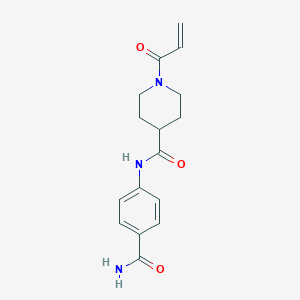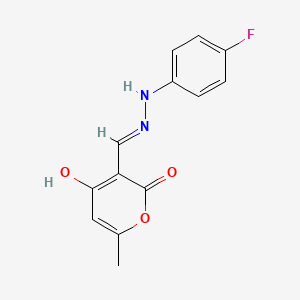![molecular formula C9H13ClO B2409724 8-Chloro-1-oxaspiro[4.5]dec-6-ene CAS No. 1824241-77-1](/img/structure/B2409724.png)
8-Chloro-1-oxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloro-1-oxaspiro[4.5]dec-6-ene is a chemical compound with the CAS Number: 1824241-77-1 . It has a molecular weight of 172.65 .
Molecular Structure Analysis
The molecular formula of this compound is C9H13ClO .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 260.8±40.0 °C and its predicted density is 1.13±0.1 g/cm3 .Scientific Research Applications
Crystal Structure Analysis
8-Chloro-1-oxaspiro[4.5]dec-6-ene derivatives have been utilized in crystal structure studies. For instance, Wang et al. (2011) synthesized a compound using this compound and analyzed its crystal structure via X-ray diffraction, revealing a molecular structure with a planar furan ring and a cyclohexane ring in a chair conformation (Wang et al., 2011).
Synthesis and Total Synthesis Applications
The compound has been employed in the synthesis of various spirocyclic ethers. Young et al. (2000) used Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization for synthesizing substituted 1-oxaspiro[4.5]dec-6-ene systems, which were then applied in the total synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Inhibitory and Binding Studies
Compounds derived from this compound have been studied for their potential inhibitory effects and binding activities. For example, Ge et al. (2016) isolated new isoxazoline compounds from Xanthoceras sorbifolia Bunge, showing potential anti-asthmatic and anti-anaphylaxis activities based on molecular docking studies (Ge et al., 2016).
Antimicrobial Applications
Dalloul et al. (2016) synthesized novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes and evaluated their antimicrobial activities, finding significant inhibitory effects against several microbial strains (Dalloul, El-nwairy, Shorafa, & AbuSamaha, 2016).
Pharmacological and Biological Activity
Wang et al. (2015) synthesized novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives and evaluated them as inhibitors against protein tyrosine phosphatase 1B, identifying compound 6f as a potential lead compound (Wang et al., 2015).
properties
IUPAC Name |
8-chloro-1-oxaspiro[4.5]dec-6-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2,5,8H,1,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUKPJOVCSVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C=C2)Cl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)




![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)

![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)